8-Methoxychroman-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
8-methoxy-3,4-dihydrochromen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-8-4-2-3-7-5-6-9(11)13-10(7)8/h2-4H,5-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDODNHXOXGQLSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=O)CC2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Strategies and Chemical Transformations of 8 Methoxychroman 2 One and Its Precursors
De Novo Synthesis of the 2H-Chroman-2-one Core
The construction of the bicyclic 2H-chroman-2-one (or dihydrocoumarin) scaffold is the foundational step in synthesizing 8-methoxychroman-2-one. These strategies typically involve the formation of the heterocyclic ring from acyclic or monocyclic aromatic precursors.
The synthesis of the chroman-2-one core is frequently achieved through cyclization reactions that unite a phenolic unit with a three-carbon chain. A common strategy involves the reaction of phenolic compounds with α,β-unsaturated carbonyls or their equivalents. For instance, 4-arylchroman-2-ones can be prepared by reacting dihydric or trihydric phenols with p-substituted N-cinnamoylazoles in the presence of a non-nucleophilic base like DBU. researchgate.net This method exemplifies a Michael addition followed by an intramolecular cyclization.
Another powerful approach is the [4+2] cycloaddition, where reactive intermediates like ortho-quinone methides are trapped by suitable dienophiles. In one example, a cooperative catalytic system using an N-heterocyclic carbene (NHC) and an in-situ generated acid facilitates the reaction between o-hydroxybenzhydryl amines and α-chloro aldehydes to produce chroman-2-one architectures. thieme-connect.comthieme-connect.com The reaction proceeds through the formation of an ortho-quinone methide intermediate, which then undergoes a formal [4+2] cycloaddition. thieme-connect.comthieme-connect.com
Furthermore, domino reactions starting with functionalized precursors like (E)-2-(2-nitrovinyl)phenols and aliphatic aldehydes can yield highly substituted chroman-2-ones. scispace.comnih.govrsc.orgrsc.org This organocatalytic domino Michael/hemiacetalization sequence first forms a chroman-2-ol (B1610262) intermediate, which is then oxidized to the corresponding chroman-2-one. scispace.comnih.govrsc.orgrsc.orgmdpi.com
Base catalysis is a cornerstone in the synthesis of chroman-2-ones. The cyclization of 2'-hydroxychalcones, which are phenolic α,β-unsaturated ketones, is a classic biomimetic method often promoted by a base. nih.gov However, care must be taken as these conditions can sometimes lead to reversible elimination of the phenoxide, potentially causing racemization at stereogenic centers. nih.gov
A more contemporary example involves the reaction of phenols with N-cinnamoylazoles, where a strong, non-nucleophilic base such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) is employed to facilitate the tandem Michael addition-cyclization process, yielding 4-arylchroman-2-ones. researchgate.net Research has also detailed a base-promoted pathway for coumarin (B35378) synthesis where a 4-(diethylamino)-3-phenylchroman-2-one was identified as a key intermediate, underscoring the utility of bases in forming the chroman-2-one skeleton. rsc.org Weakly basic amines are also commonly used as catalysts in related condensation reactions that form the chromenone precursor to chromanones. wikipedia.org
The Knoevenagel and Claisen-Schmidt condensations are classical carbon-carbon bond-forming reactions that are instrumental in synthesizing chromen-2-ones (coumarins), which are common precursors to chroman-2-ones via reduction. uni-konstanz.de The Knoevenagel condensation typically involves the reaction of an active hydrogen compound (like diethyl malonate or ethyl acetoacetate) with an aldehyde or ketone. wikipedia.org
A notable variation for the synthesis of an 8-methoxy substituted coumarin involves the Knoevenagel condensation of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) with either diethyl malonate or ethyl acetoacetate. gaacademy.org This reaction, catalyzed by triethylamine (B128534) in ethanol, directly yields ethyl 8-methoxycoumarin-3-carboxylate or 3-acetyl-8-methoxychromen-2-one, respectively. gaacademy.org This process demonstrates how precursors containing the desired substitution pattern are used to construct the target molecule. gaacademy.org The mechanism involves the initial enolate addition to the aldehyde, followed by dehydration and intramolecular cyclization. gaacademy.org Similarly, the Claisen-Schmidt condensation between 3-acetylcoumarin (B160212) and various benzaldehydes is a key step in producing coumarin-chalcone hybrids, which can be further modified. researchgate.netresearchgate.netresearchgate.net
| Reaction Type | Precursors | Product Example | Catalyst | Ref |
| Knoevenagel Condensation | o-Vanillin, Diethyl malonate | Ethyl 8-methoxycoumarin-3-carboxylate | Triethylamine | gaacademy.org |
| Knoevenagel Condensation | o-Vanillin, Ethyl acetoacetate | 3-Acetyl-8-methoxychromen-2-one | Triethylamine | gaacademy.org |
| Claisen-Schmidt Condensation | 3-Acetylcoumarin, Benzaldehydes | 3-Cinnamoyl-2H-chromen-2-ones | Base (e.g., piperidine) | researchgate.netresearchgate.net |
Stereoselective and Enantioselective Synthesis of Chroman-2-one Architectures
Creating specific stereoisomers of chroman-2-ones is critical for many applications. This is achieved through asymmetric catalysis, which includes methods like transfer hydrogenation and organocatalytic domino reactions.
A highly effective strategy for producing enantiomerically enriched chroman-2-ones involves an organocatalytic domino Michael/hemiacetalization reaction. scispace.comnih.govrsc.orgrsc.org This process reacts aliphatic aldehydes with (E)-2-(2-nitrovinyl)phenols using modularly designed organocatalysts (MDOs) derived from cinchona alkaloids. scispace.comnih.govrsc.org The resulting hemiacetal intermediate is then oxidized, for example with pyridinium (B92312) chlorochromate (PCC), to yield cis-3,4-disubstituted chroman-2-ones with high diastereoselectivity (up to 99:1 dr) and excellent enantioselectivity (up to 99% ee). scispace.comnih.govrsc.orgrsc.org
Asymmetric transfer hydrogenation (ATH) is another powerful tool, particularly for the reduction of precursors to create chiral centers. While direct ATH of the lactone double bond is less common, the reduction of related chromenones or chromanones is well-established. Chiral Ru(II) complexes, for instance, are used for the asymmetric hydrogenation of 4-chromanone (B43037) to produce chiral 4-chromanol (B72512) with high enantiomeric excess (97% ee). nih.gov Iron-based catalysts have also been developed as a more environmentally friendly alternative to ruthenium for the ATH of ketones. nih.gov Furthermore, kinetic resolution of racemic 4-substituted chroman-2-ones has been achieved through asymmetric hydrogenation using chiral Iridium-SpiroPAP catalysts, allowing for the separation of enantiomers and the synthesis of valuable chiral γ-aryl primary alcohols. chinesechemsoc.org
| Method | Precursors | Catalyst/Reagent | Key Features | Ref |
| Domino Michael/Hemiacetalization | Aliphatic aldehydes, (E)-2-(2-nitrovinyl)phenols | Modularly Designed Organocatalysts (MDOs), PCC | High diastereo- and enantioselectivity (up to 99% ee) | scispace.comnih.govrsc.org |
| Asymmetric Hydrogenation (Kinetic Resolution) | Racemic 4-substituted chroman-2-ones | Chiral Ir-SpiroPAP catalysts | High selectivity factor (s > 600), synthesis of chiral alcohols | chinesechemsoc.org |
| Asymmetric Hydrogenation | 4-Chromanone | Chiral eta6-arene/N-tosylethylenediamine-Ru(II) | High enantioselectivity (97% ee) for chiral chromanols | nih.gov |
| Asymmetric Transfer Hydrogenation | Chromenones | [RhClCp*TsDPEN] | Reduction of both C=C and C=O bonds | ua.es |
Regioselective Introduction and Modification of the Methoxy (B1213986) Group at the C-8 Position
The synthesis of this compound specifically requires the regioselective placement of the methoxy group at the C-8 position of the aromatic ring. The most direct method is to begin the synthesis with a precursor that already contains the desired substitution pattern.
The use of 2-hydroxy-3-methoxybenzaldehyde, commonly known as o-vanillin, is a prime example of this strategy. gaacademy.org The methoxy group at the 3-position of the aldehyde directly becomes the methoxy group at the 8-position of the resulting chromen-2-one ring system after condensation and cyclization. gaacademy.org This approach ensures perfect regioselectivity, avoiding the formation of other isomers and the need for subsequent separation or modification steps. Syntheses of various complex this compound derivatives have been reported using this precursor-based approach. rsc.orgontosight.ai
An alternative strategy involves the functionalization of a pre-formed chromanone ring. For example, 8-hydroxy-4-oxochroman derivatives can be synthesized from 4-chromanones via a Baeyer-Villiger oxidation to form an oxolactone, followed by an intramolecular Fries rearrangement. tandfonline.com The resulting 8-hydroxy group can then be readily converted to the target 8-methoxy group through a standard methylation reaction (e.g., using dimethyl sulfate (B86663) or methyl iodide with a base). This multi-step process allows for the introduction of the C-8 oxygen functionality onto an existing chroman scaffold. tandfonline.com
Microwave-Assisted and Catalytic Synthetic Routes for Chroman-2-one Derivatives
To improve reaction efficiency, reduce reaction times, and often increase yields, microwave-assisted synthesis has become a valuable tool in organic chemistry. The synthesis of various chromen-2-one and chroman-2-one derivatives has been significantly enhanced by this technology. africanjournalofbiomedicalresearch.comrsc.org
Microwave irradiation has been successfully used to drive condensation reactions that form key intermediates. For example, the reaction of 3-acetyl-coumarin with various aldehydes to form chalcone (B49325) intermediates can be completed in as little as one minute under microwave irradiation, a significant improvement over conventional heating methods. tandfonline.com These chalcones can then be converted into more complex derivatives, such as pyrazoline-linked coumarins, also under microwave conditions. tandfonline.comscilit.com Multicomponent reactions (MCRs) to synthesize novel 2H-chromene derivatives have also been efficiently carried out using microwave assistance, often leading to higher yields in shorter timeframes (e.g., 8-10 minutes vs. 4-7 hours). nih.gov The synthesis of 4-hydroxy-2H-chromen-2-one derivatives via the condensation of 4-hydroxycoumarin (B602359), 2-mercaptobenzimidazole, and aromatic aldehydes is another process that benefits greatly from microwave energy, yielding excellent results in minutes. africanjournalofbiomedicalresearch.com
Structure Activity Relationship Sar and Structural Diversification Studies of 8 Methoxychroman 2 One Analogues
Rational Design and Synthesis of 8-Methoxychroman-2-one Derivatives
The rational design of this compound derivatives is a strategic approach to developing new compounds with improved potency and selectivity. This process often begins with a lead compound, in this case, this compound, and involves targeted modifications to its structure based on an understanding of its interaction with biological targets.
The dihydro-α-pyrone ring and the fused benzo moiety are the core components of the this compound scaffold, and modifications to these structures can significantly influence biological activity.
Dihydro-α-pyrone Ring: The lactone (ester) group within the dihydro-α-pyrone ring is a key feature. Alterations at positions C3 and C4 of this ring are common strategies. For instance, the introduction of various substituents can affect the compound's lipophilicity, steric profile, and electronic properties, which in turn can modulate its interaction with target proteins. The absence of a double bond between C2 and C3 in the dihydropyran ring of chromanone, a related structure, distinguishes it from chromone (B188151) and results in significant variations in biological activities. nih.gov The phytotoxicity of certain α-pyrones is influenced by the side-chain moiety and the 3-acyl-4-hydroxy-5,6-dihydro-2-pyrone moiety. mdpi.com
Benzo Moiety: The aromatic benzo portion of the molecule offers multiple positions for substitution. The placement and nature of substituents on this ring are crucial for activity. For example, in a study of homoisoflavonoids with a similar chromen-8-one core, the presence and position of a methoxy (B1213986) group on a benzylidene substituent were found to influence cytotoxic activity against breast cancer cell lines. nih.gov However, the study concluded that the methoxy group did not consistently improve activity against the tested cell lines. nih.gov In another study on chromone derivatives, a methoxy group at the 7-position was found to significantly impact anti-inflammatory activity. nih.gov The absence of any substituents on the aromatic ring of mellein, a dihydroisocoumarin, is noted as essential for its toxicity against a specific oak species, suggesting varied modes of action depending on the target. mdpi.com
The synthesis of these derivatives often involves multi-step reaction sequences. For example, the synthesis of novel homoisoflavonoids with a nih.govCurrent time information in Bangalore, IN.dioxolo[4,5-g]chromen-8-one structure started from benzo[d] nih.govCurrent time information in Bangalore, IN.dioxol-5-ol, which underwent reaction with 3-bromopropanoic acid and then oxalyl chloride to form a key intermediate. nih.gov Subsequent aldol (B89426) condensation with various aromatic aldehydes yielded the final products. nih.gov Microwave-assisted synthesis has also been employed as an efficient method for producing 2-alkyl-substituted chromanones, which can be further functionalized. acs.org
Scaffold hybridization is a drug design strategy that combines two or more different pharmacophores (bioactive scaffolds) into a single molecule. This approach aims to create hybrid compounds with dual or enhanced biological activities, or with improved pharmacokinetic properties. The this compound scaffold can be hybridized with other heterocyclic systems known for their biological relevance.
The concept of "scaffold hopping" involves replacing a core molecular structure with a different one while retaining similar biological activity. nih.gov This can lead to the discovery of novel chemical classes with improved properties. For instance, 2-aryl-8-hydroxy (or methoxy)-isoquinolin-1(2H)-one was identified as a novel scaffold for EGFR inhibitors through scaffold hopping. nih.gov
The hybridization of privileged scaffolds is a known strategy for developing inhibitors of specific enzymes, such as carbonic anhydrases. mdpi.com This involves combining structures like isatin, dihydrothiazole, and benzenesulfonamide (B165840) to explore how their fusion affects activity and selectivity. mdpi.com Similarly, the chromone scaffold has been combined with pyrazole (B372694) to create dyad and fused compounds with unique chemical and biological properties. semanticscholar.org The synthesis of such hybrids can involve complex multi-step procedures, as demonstrated by the synthesis of thiazolidinone hybrids. mdpi.com
The incorporation of the this compound scaffold into multicomponent reaction (MCR) systems allows for the rapid generation of a diverse library of complex molecules from simple starting materials in a one-pot synthesis. chimicatechnoacta.ru This is an efficient way to explore a wide chemical space and identify new bioactive compounds.
Elucidation of Structure-Activity Relationships
Understanding the relationship between the chemical structure of this compound analogues and their biological activity is paramount for guiding the design of more effective compounds. This involves systematic studies to determine how specific structural modifications influence their biological efficacy.
The position of the methoxy group on the benzo ring of the chroman-2-one scaffold is a critical determinant of biological activity. While the subject compound is this compound, studies on related structures highlight the importance of the methoxy group's location.
Methoxy Group Position: In a study on chromone derivatives, a methoxy group at the C7 position was found to be important for anti-inflammatory activity. nih.gov For a series of 3-phenylcoumarins, a methoxy group at the C6 position was part of the structure of several potent MAO-B inhibitors. frontiersin.org The position of a methoxy substituent on a benzylidene moiety attached to a chromen-8-one core was also found to influence cytotoxic activity, though not always in a positive manner. nih.gov The position of a methoxy substituent was found to have a minimal impact on the anti-tumor efficacy of certain thiochromeno-[4,3-d]-pyrimidine derivatives. rsc.org
Other Functionalizations: Beyond the methoxy group, other functionalizations on the chroman-2-one scaffold can significantly alter biological activity. For instance, in a series of thiochroman-4-one (B147511) derivatives, the presence of a 3-hydroxyl group was essential for antibacterial activity. rsc.org In another study, the introduction of halogen or methoxy groups at the C-6 position of the chromene scaffold improved anticancer potency. frontiersin.org The nature of substituents on an attached phenyl ring can also be crucial. For example, in a series of 3-phenylcoumarins, various substituents on the phenyl ring led to a range of MAO-B inhibitory activities. frontiersin.org
The following table summarizes the effect of different substituents on the biological activity of chroman-2-one and related scaffolds based on various studies.
| Scaffold | Substituent Position | Substituent | Biological Activity | Reference |
| Chromone | 7 | Methoxy | Anti-inflammatory | nih.gov |
| Chromene | 6 | Halogen or Methoxy | Anticancer | frontiersin.org |
| Thiochroman-4-one | 3 | Hydroxyl | Antibacterial | rsc.org |
| 3-Phenylcoumarin | 6 | Methoxy | MAO-B Inhibition | frontiersin.org |
| nih.govCurrent time information in Bangalore, IN.dioxolo[4,5-g]chromen-8-one | 7-(benzylidene) | 2-Methoxy | Cytotoxicity (variable) | nih.gov |
To better understand the unique properties of the this compound scaffold, it is useful to compare it with structurally related scaffolds like chroman-4-one and coumarin (B35378) (2H-chromen-2-one).
Chroman-4-one: The key structural difference between chroman-2-one and chroman-4-one is the position of the carbonyl group in the pyranone ring. This seemingly small change can lead to significant differences in biological activity. nih.gov Chroman-4-one derivatives have been investigated for a wide range of biological activities, including anticancer and antioxidant effects. nih.gov In a study comparing chromen-4-one and chromane-2,4-dione derivatives, the latter showed higher cytotoxic potencies against cancer cell lines. nih.gov The absence of the C2-C3 double bond in the chroman-4-one skeleton is a key differentiator from chromone. nih.gov
Coumarin: Coumarins, or 2H-chromen-2-ones, possess a double bond between C3 and C4, making the pyrone ring aromatic. This scaffold is present in numerous natural products and synthetic compounds with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. ontosight.aimdpi.comnih.gov The substitution pattern on the coumarin ring system significantly influences its biological profile. ontosight.ai For example, the presence of an amine group between a phenyl ring and the coumarin core was found to be essential for a particular compound's activity. mdpi.com
The following table provides a comparative overview of these three scaffolds.
| Scaffold | Key Structural Feature | Common Biological Activities |
| This compound | Saturated pyranone ring, carbonyl at C2, methoxy at C8 | (Specific activities under investigation) |
| Chroman-4-one | Saturated pyranone ring, carbonyl at C4 | Anticancer, Antioxidant nih.gov |
| Coumarin (2H-chromen-2-one) | Unsaturated (aromatic) pyrone ring, carbonyl at C2 | Anticancer, Anti-inflammatory, Antimicrobial ontosight.aimdpi.comnih.gov |
Quantitative Structure-Activity Relationship (QSAR) Modeling and Predictive Analytics
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique used to predict the biological activity of chemical compounds based on their physicochemical properties. researchgate.net QSAR models are developed by establishing a mathematical relationship between the structural descriptors of a series of compounds and their experimentally determined biological activities.
For this compound analogues, QSAR studies can provide valuable insights into the mechanism of action and guide the design of new, more potent derivatives. The process typically involves:
Data Set Preparation: A series of this compound analogues with known biological activities is selected.
Descriptor Calculation: Various molecular descriptors, such as steric, electronic, and topological parameters, are calculated for each compound. researchgate.net
Model Development: Statistical methods, such as multiple linear regression (MLR), are used to build a QSAR model that correlates the descriptors with biological activity. nih.gov
Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques. nih.gov
A QSAR study on a series of 8-methoxy quinolone analogues, for example, found that steric and electronic parameters were well-correlated with their activity. researchgate.net The model indicated that more polar groups were beneficial for activity, while bulky substituents were to be avoided. researchgate.net
QSAR models can be used in conjunction with molecular docking studies to provide a more comprehensive understanding of drug-receptor interactions. nih.gov This combined approach can be a powerful tool in the rational design of new this compound derivatives with optimized biological profiles. The QSAR Toolbox is a software application that can be used for this purpose, allowing for data gap filling and the execution of external QSAR models. qsartoolbox.org
Biological Activities and Molecular Mechanisms of Action for 8 Methoxychroman 2 One and Derivatives
Anti-Inflammatory Modulatory Effects
Derivatives of chroman-2-one, particularly those containing methoxy (B1213986) groups, have demonstrated significant anti-inflammatory properties through various molecular mechanisms. These compounds can influence the production of inflammatory signaling molecules, inhibit key enzymes in inflammatory pathways, and modulate the activity of transcription factors that orchestrate the inflammatory response.
Research has shown that methoxy-containing compounds structurally related to 8-Methoxychroman-2-one can effectively regulate the expression of pro-inflammatory cytokines and mediators. For instance, 8-Methoxypsoralen (8-MOP), a natural furanocoumarin, has been observed to mitigate the expression of inflammatory cytokines in rat chondrocytes stimulated with Interleukin-1β (IL-1β). nih.govnih.gov In this model, 8-MOP treatment significantly reduced the levels of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-18 (IL-18). nih.gov
Similarly, other related phenolic compounds have shown potent effects. Flavokawain A, a chalcone (B49325), suppressed the expression of pro-inflammatory cytokines, including TNF-α, IL-1β, and IL-6, in lipopolysaccharide (LPS)-stimulated macrophage cells. nih.gov Another compound, 2-methoxy-4-vinylphenol (B128420) (2M4VP), also dose-dependently inhibited the production of Prostaglandin E2 (PGE2) in LPS-stimulated RAW264.7 cells, a key mediator of inflammation. researchgate.net This collective evidence suggests that the modulation of crucial inflammatory mediators is a key feature of these compounds.
Table 1: Effect of this compound Derivatives and Related Compounds on Inflammatory Cytokines and Mediators
| Compound | Model System | Effect | Cytokines/Mediators Affected |
| 8-Methoxypsoralen (8-MOP) | IL-1β-stimulated rat chondrocytes | Reduction | IL-6, TNF-α, IL-18 |
| Flavokawain A | LPS-stimulated RAW 264.7 macrophages | Suppression | TNF-α, IL-1β, IL-6 |
| 2-methoxy-4-vinylphenol (2M4VP) | LPS-stimulated RAW264.7 cells | Inhibition | Prostaglandin E2 (PGE2) |
A critical mechanism underlying the anti-inflammatory effects of many phytochemicals is the inhibition of enzymes that synthesize inflammatory mediators. nih.gov Inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are two such enzymes that are frequently upregulated during inflammation and are associated with the pathology of inflammatory disorders and certain cancers. nih.govmdpi.com
Several studies have demonstrated that compounds structurally analogous to this compound can inhibit the expression of these enzymes. nih.gov For example, iNOS/COX-2-IN-1 (Compound 12e) is a known inhibitor of both iNOS and COX-2. medchemexpress.com Flavokawain A significantly suppressed the expression of iNOS and COX-2 in LPS-stimulated macrophages, leading to a decrease in the production of nitric oxide (NO) and PGE2. nih.gov Likewise, 2-methoxy-4-vinylphenol blocked LPS-induced iNOS and COX-2 expression. researchgate.net This inhibition of iNOS and COX-2 is a central mechanism for the anti-inflammatory activity of this class of compounds. researchgate.net
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of the inflammatory response, controlling the expression of iNOS, COX-2, and numerous pro-inflammatory cytokines. nih.gov The inhibition of NF-κB activation is a key target for anti-inflammatory agents. nih.gov
Research indicates that the anti-inflammatory effects of this compound derivatives are often mediated through the NF-κB pathway. medchemexpress.com The compound 8-Methoxypsoralen (8-MOP) was found to inhibit the phosphorylation of NF-κB in IL-1β-treated chondrocytes. nih.govnih.gov This inhibitory action was linked to the upstream activation of SIRT1. nih.govnih.gov Similarly, 8-bromo-7-methoxychrysin, a synthetic derivative of chrysin, was shown to target NF-κB in lung cancer stem cells. nih.gov Other related compounds, such as 2-methoxy-4-vinylphenol and Flavokawain A, also exert their anti-inflammatory effects by potently inhibiting the activation and nuclear translocation of NF-κB. nih.govresearchgate.net This suppression of NF-κB activation effectively dampens the entire inflammatory cascade. nih.gov
Anticancer and Antiproliferative Mechanisms
In addition to their anti-inflammatory roles, this compound and its derivatives have been investigated for their potential as anticancer agents. Their mechanisms of action often involve inducing programmed cell death (apoptosis) and inhibiting the growth and spread of cancer cells.
Apoptosis is a crucial process for eliminating cancerous cells. This process is executed by a family of proteases called caspases, with Caspase-3 being a key executioner caspase and Caspase-8 being a critical initiator caspase in the extrinsic apoptotic pathway. nih.gov The activation of Caspase-8 can precede and lead to the activation of Caspase-3. nih.gov
While direct studies on this compound are limited, related structures show promise in activating these apoptotic pathways. For instance, a ruthenium-based complex incorporating an 8-hydroxyquinoline (B1678124) moiety, which shares structural similarities, demonstrated potent anticancer activity in breast cancer cell lines by enhancing Caspase-3 activity. mdpi.com The activation of Caspase-8 is recognized as a necessary step for apoptosis mediated by certain therapeutic agents in cancer cell lines. wakehealth.edu The ability to trigger these caspase-dependent pathways is a hallmark of an effective anticancer compound. nih.govgreenmedinfo.com
The antiproliferative activity of methoxy-containing coumarins and related heterocyclic compounds has been documented across various cancer cell lines. nih.govnih.gov These compounds can inhibit the uncontrolled growth that characterizes cancer.
Studies on coumarin-chalcone hybrids enriched with methoxy groups have shown promising antiproliferative effects. nih.gov Specifically, a 2,4-dimethoxyphenyl bearing derivative exhibited low IC50 values against HepG2 (liver cancer) and PC-3 (prostate cancer) cell lines, while various derivatives strongly inhibited the viability of MCF-7 breast cancer cells. nih.gov The position of the methoxy group on the flavonoid structure can influence cytotoxic efficacy, although the presence of an 8-OCH3 moiety has been suggested to have little effect on most anticancer activities in some contexts. mdpi.com However, other research highlights the potent activity of compounds with different substitution patterns. A ruthenium complex with 8-hydroxyquinoline, Ru(quin)2, showed significant dose-dependent cytotoxicity against both T47D (ER-positive) and MDA-MB-231 (triple-negative) breast cancer cell lines, with IC50 values of 48.3 µM and 45.5 µM, respectively. mdpi.com
Table 2: Antiproliferative Activity of this compound Derivatives and Related Compounds
| Compound/Derivative | Cancer Cell Line | Effect | IC50 Value |
| 2,4-dimethoxyphenyl coumarin-chalcone hybrid | HepG2 (Liver) | Inhibition of Proliferation | ~10 µg/ml |
| 2,4-dimethoxyphenyl coumarin-chalcone hybrid | PC-3 (Prostate) | Inhibition of Proliferation | ~5 µg/ml |
| Coumarin-chalcone hybrids | MCF-7 (Breast) | Remarkable Inhibition | Not specified |
| Ru(quin)2 (8-hydroxyquinoline complex) | T47D (Breast) | Cytotoxicity | 48.3 µM |
| Ru(quin)2 (8-hydroxyquinoline complex) | MDA-MB-231 (Breast) | Cytotoxicity | 45.5 µM |
Neuropharmacological Activities
Derivatives of the chroman-2-one and coumarin (B35378) scaffolds have demonstrated significant potential in the context of neurodegenerative diseases. Their mechanisms of action are multifaceted, involving the inhibition of key enzymes, modulation of protein aggregation, and direct neuroprotective effects.
A primary strategy in managing neurodegenerative disorders like Alzheimer's disease (AD) is the inhibition of enzymes such as acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and monoamine oxidase B (MAO-B). nih.govnih.gov Coumarin and its derivatives have been extensively studied as dual inhibitors for these targets. nih.govnih.gov
Coumarins are known to bind to the peripheral anionic site (PAS) of AChE, which can help in designing potent dual inhibitors. nih.govnih.gov For instance, a series of 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives showed promising inhibitory activity against human AChE (hAChE), with IC50 values ranging from 1.52 to 4.95 μM. nih.gov In another study, the coumarin glycyrol (B26511) was found to be an effective inhibitor of both BChE (IC50 of 7.22 µM) and AChE (IC50 of 14.77 µM), while also moderately inhibiting MAO-B (IC50 of 29.48 µM). nih.gov Similarly, certain thiocoumarin derivatives have been identified as potent inhibitors, with one compound (C7) showing a BChE inhibition IC50 of 3.40 µM. mdpi.com
However, structural modifications can significantly impact activity. The introduction of a methoxy group at the 2' position of the A ring in some chromone (B188151) derivatives has been shown to decrease or eliminate inhibitory activity against both AChE and MAO-B. nih.gov This highlights the sensitivity of the structure-activity relationship in these compounds.
Table 1: Inhibition of Neurodegenerative Enzymes by Coumarin Derivatives
| Compound/Derivative Class | Target Enzyme | Inhibitory Concentration (IC50) | Reference |
|---|---|---|---|
| 8-Acetyl-7-hydroxy-4-methylcoumarin (Compound 10) | hAChE | 1.52 µM | nih.gov |
| 4,7-Dimethyl-5-hydroxycoumarin Derivative | hMAO-B | 1.88 - 4.76 µM | nih.gov |
| Glycyrol (Coumarin) | BChE | 7.22 µM | nih.gov |
| Glycyrol (Coumarin) | AChE | 14.77 µM | nih.gov |
| Glycyrol (Coumarin) | MAO-B | 29.48 µM | nih.gov |
| Thiocoumarin Derivative (C3) | AChE | 5.63 µM | mdpi.com |
| Thiocoumarin Derivative (C7) | BuChE | 3.40 µM | mdpi.com |
The aggregation of amyloid-beta (Aβ) peptides is a central pathological hallmark of Alzheimer's disease. nih.govmdpi.com Several coumarin derivatives have been investigated for their ability to inhibit this process. It has been reported that these derivatives can prevent the misfolding and aggregation of Aβ. preveda.skumlub.pl
For example, the coumarin derivative ZN015 was found to reduce Aβ aggregation with an EC50 value of 30 μM. preveda.sk Another study highlighted that the thiocoumarin derivative C3 inhibited the fibrillization of Aβ peptides in a concentration-dependent manner. mdpi.com The anti-amyloid potential of coumarins often depends on the number and type of functional groups attached to the core structure. One study found that bis-coumarin derivatives were essential for significant anti-amyloid activity against both Aβ42 peptide and hen egg-white lysozyme, whereas mono-coumarin derivatives showed little effect. researchgate.net In contrast, another study reported that the simple coumarin, limettin, showed the most potent inhibitory profile against Aβ40 aggregation. nih.gov This indicates that the specific structure of the derivative and the Aβ isoform being targeted are critical factors.
Table 2: Modulation of Amyloid Beta Aggregation by Coumarin Derivatives
| Compound/Derivative | Effect | Assay/Model | Quantitative Data | Reference |
|---|---|---|---|---|
| ZN015 | Inhibition of Aβ aggregation | Thioflavin T assay | EC50 = 30 µM | preveda.sk |
| Limettin | Inhibition of Aβ40 aggregation | In vitro assays | Most potent inhibitor tested | nih.gov |
| Bergapten | Inhibition of Aβ42 aggregation | In cellulo assay | 34.0% inhibition at 100 µM | jmchemsci.com |
| Thiocoumarin Derivative (C3) | Inhibition of Aβ fibrillization | Thioflavin T, TEM, Circular Dichroism | Concentration-dependent | mdpi.com |
Beyond targeting specific enzymes or protein aggregates, chroman and coumarin derivatives possess direct neuroprotective and neurogenesis-promoting properties. Oxidative stress is a major contributor to neuronal damage in neurodegenerative diseases. nih.gov Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid), a chroman derivative, has been shown to be a potent neuroprotective agent in models of focal cerebral ischemia by reducing lipid peroxidation and DNA fragmentation. nih.gov
Certain coumarin derivatives have been shown to exert neuroprotective effects by activating signaling pathways crucial for neuronal survival and function, such as the tropomycin receptor kinase B (TRKB) pathway. umlub.pl The activation of this pathway by coumarin-chalcone hybrids was found to increase CREB signaling and reduce caspase activity in cellular models. umlub.pl
Furthermore, some compounds with related structures actively promote the generation of new neurons (neurogenesis). An acylhydrazone derivative, Compound A5, was found to induce neurogenesis in neural stem/progenitor cells by up-regulating neurogenesis-related genes. ontosight.ai Similarly, chroman-like cyclic prenylflavonoids have been identified as "enhancement of neuronal differentiation factors" (ENDFs), promoting neuronal differentiation and neurite outgrowth. nih.gov These findings suggest that the core chroman structure is a valuable scaffold for developing therapies that not only protect existing neurons but also promote neural repair and regeneration. nih.govontosight.ai
Antimicrobial Efficacy (Antibacterial, Antifungal)
Derivatives of coumarin have demonstrated a broad spectrum of antimicrobial activity. mdpi.com Schiff bases derived from 3-acetyl-8-methoxy-2[H]-chromen-2-one have shown a good spectrum of activity against various bacterial and fungal pathogens. mdpi.com
In terms of antibacterial action, many coumarin derivatives are particularly effective against Gram-positive bacteria. mdpi.com For example, some 4-hydroxycoumarin (B602359) derivatives showed significant growth inhibition of Bacillus subtilis and Staphylococcus aureus, but no activity against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. mdpi.com The antibacterial activity is often influenced by the specific substitutions on the coumarin ring. mdpi.com
With respect to antifungal activity, various coumarin and chromone derivatives have been tested against pathogenic fungi. umlub.pl Newly synthesized coumarins, such as 4-((5-mercapto-4-phenyl-4H-1,2,4-triazol-3-yl)-methoxy)-2H-chromen-2-one, exhibited significant antifungal activity against Aspergillus niger and Candida albicans. umlub.pl An epoxide derivative of osthol, 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one, also displayed notable antifungal activity against Candida albicans and Aspergillus fumigatus. ontosight.ai The fungicidal effect of some derivatives is believed to occur through action on the plasma membrane.
Table 3: Antimicrobial Activity of Coumarin and Chromone Derivatives
| Compound/Derivative Class | Microorganism | Activity Type | Measurement (e.g., MIC, Zone of Inhibition) | Reference |
|---|---|---|---|---|
| (E)-3-benzylidene-chroman-4-one | Candida spp. | Fungicidal | MIC = 62.5 - 1000 µg/mL | |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxy-coumarin) | Staphylococcus aureus | Antibacterial | Inhibition zone = 34.5 mm | mdpi.com |
| 3,3'-(5-brombenzylidene-2-hydroxy)bis(4-hydroxy-coumarin) | Bacillus subtilis | Antibacterial | Inhibition zone = 24 mm | mdpi.com |
| 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one | Candida albicans | Antifungal | MIC = 53 µg/ml | ontosight.ai |
| 7-Methoxy-8-{(3,3-dimethyloxiran-2-yl)methyl}-2H-chromen-2-one | Aspergillus fumigatus | Antifungal | MIC = 51 µg/ml | ontosight.ai |
Antioxidant Properties and Mitigation of Oxidative Stress
The coumarin scaffold is recognized for its significant antioxidant activities, which contribute to many of its therapeutic effects, including neuroprotection. mdpi.com Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidant defenses, is implicated in numerous diseases.
Coumarin derivatives, particularly those with hydroxyl substitutions, are effective free radical scavengers. For example, 7,8-dihydroxy-substituted coumarins are among the most active antioxidants. A 7,8-disubstituted coumarin derivative isolated from the mushroom Paxillus involutus showed potent antioxidant activity against DPPH radicals, with an IC50 of 16.3 μg/mL. Schiff bases derived from 3-acetyl-8-methoxycoumarin also act as efficient free radical scavengers. mdpi.com The antioxidant mechanism is often attributed to the ability of the phenolic groups to donate a hydrogen atom (HAT mechanism).
The antioxidant properties of these compounds are directly linked to their neuroprotective effects. As mentioned, Trolox, a water-soluble analog of vitamin E with a chroman core, effectively mitigates oxidative stress in the brain. nih.gov This reduction in oxidative damage is a key mechanism for its neuroprotective potential in conditions like stroke. nih.gov
Other Enzymatic Inhibition Studies (e.g., ENPP1)
Beyond the enzymes typically associated with neurodegeneration, derivatives of this compound have been studied for their inhibitory effects on other targets. One such target is ectonucleotide pyrophosphatase phosphodiesterase 1 (ENPP1), an enzyme that negatively regulates the cGAS-STING anti-cancer immune pathway by hydrolyzing the immunotransmitter cGAMP. preveda.sk
Inhibitors of ENPP1 are being investigated as potential cancer immunotherapies. preveda.sk Structure-activity relationship studies have led to the development of potent ENPP1 inhibitors based on quinazoline (B50416) and quinoline (B57606) scaffolds. Specifically, derivatives containing an 8-methoxy quinoline or 8-methoxy quinazoline core have yielded compounds with Kᵢ values below 100 nM. preveda.sk One hybrid compound combining an 8-methoxy quinoline 3-nitrile tail achieved a Kᵢ value of less than 2 nM, demonstrating exceptional potency. preveda.sk Additionally, the flavonoid transilitin (B12386644) (2-(3,4-dihydroxyphenyl)-7,8-dihydroxy-3-methoxychromen-4-one), a chromone derivative, was identified as a notable inhibitor of ENPP1. mdpi.comjmchemsci.com
Computational Chemistry Applications in the Study of 8 Methoxychroman 2 One
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as 8-Methoxychroman-2-one) when bound to a second molecule (a receptor or target, typically a protein). researchgate.net This method is instrumental in drug discovery for predicting the binding affinity and interaction patterns between a potential drug and its biological target. The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the strength of the interaction, often expressed as a binding energy in kcal/mol. jmbfs.orgmdpi.com
Studies on the broader class of chromanone and coumarin (B35378) derivatives have demonstrated the utility of molecular docking in identifying potential therapeutic agents. These scaffolds have been docked against a wide array of biological targets. For instance, various 4-chromanone (B43037) derivatives have been evaluated as inhibitors of cyclin-dependent kinase 2 (CDK-2), a protein involved in cell cycle regulation, with docking scores indicating strong binding affinities. researchgate.net Similarly, docking studies have been crucial in assessing chromone (B188151) derivatives as potential anticancer agents by predicting their interactions with targets like the HERA protein and Cyclin-Dependent Kinase 4 (CDK4). nih.govd-nb.info In the context of Alzheimer's disease, coumarin derivatives have been virtually screened against targets such as acetylcholinesterase (AChE) and the NLRP3 inflammasome, with docking identifying hits that bind more strongly than known inhibitors. nih.govnih.gov
These simulations reveal detailed information about the non-covalent interactions that stabilize the ligand-protein complex, including:
Hydrogen bonds: Crucial for specificity and affinity.
Hydrophobic interactions: Often a major driving force for binding.
π-π stacking and π-alkyl interactions: Common with aromatic systems like the chromanone core. scispace.com
Electrostatic interactions: Occur between charged or polar groups. researchgate.net
While specific, published docking studies focusing solely on this compound are not abundant, the extensive research on its structural analogs establishes a clear framework for its investigation. Docking simulations can be effectively used to screen this compound against various protein targets to hypothesize its biological function and guide the synthesis of more potent derivatives.
Table 1: Examples of Molecular Docking Studies on Chromanone/Coumarin Scaffolds
| Derivative Class | Target Protein | Key Findings/Docking Score | Reference(s) |
| 1,3,4-Oxadiazole-substituted 4-Chromanones | Cyclin-Dependent Kinase 2 (CDK-2) | Potent binding affinity with scores up to -10.654 kcal/mol. | researchgate.net |
| 4-Chromanone Analogues | μ Opioid Receptor | Identification of novel derivatives with binding affinities ranging from -9.34 to -9.89 kcal/mol. | jmbfs.org |
| Coumarin Derivatives | Acetylcholinesterase (AChE) | Identification of 10 hits with docking scores from -8.271 to -12.096 kcal/mol. | nih.govresearchgate.net |
| Chromone-linked Amides | HERA Protein (ERα) | Good binding affinity confirmed, supporting in vitro cytotoxicity results. | d-nb.info |
| Substituted Chromones | Cyclin-Dependent Kinase 4 (CDK4) | Stronger binding affinity for active compounds due to H-bonding and hydrophobic interactions. | nih.govbohrium.com |
| Coumarin Derivatives | NLRP3 Inflammasome | Virtual hits exhibited better NLRP3-binding affinity than the known inhibitor MCC950. | nih.gov |
Electronic Structure Analysis and Prediction of Reactivity
The electronic structure of a molecule governs its chemical reactivity, stability, and physical properties. Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely employed to investigate these characteristics. researchgate.net Such analyses provide fundamental insights into the behavior of this compound.
A key aspect of this analysis involves the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov
HOMO: Represents the ability of a molecule to donate an electron (nucleophilicity). Regions of high HOMO density are prone to electrophilic attack.
LUMO: Represents the ability of a molecule to accept an electron (electrophilicity). Regions of high LUMO density are susceptible to nucleophilic attack.
HOMO-LUMO Energy Gap (Egap): The energy difference between the HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more reactive and less stable, as it requires less energy to become excited. researchgate.netnih.gov
For the parent chromone scaffold, DFT calculations have elucidated its electronic nature, confirming that the benzene (B151609) ring (A-ring) is aromatic, while the pyrone ring (C-ring) has localized double bonds, influencing its reactivity. researchgate.net
Another powerful tool is the Molecular Electrostatic Potential (MEP) map. This map visualizes the charge distribution across a molecule, identifying electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue) regions. These maps are invaluable for predicting how a molecule will interact with other molecules, highlighting sites for hydrogen bonding and other electrostatic interactions. researchgate.net For chromone derivatives, MEP analysis helps to understand intermolecular interactions that are crucial for biological activity. scispace.com
By applying these computational methods to this compound, researchers can predict its reactive sites, understand the influence of the methoxy (B1213986) group on the electronic properties of the chromanone core, and rationalize its interaction with biological targets.
Table 2: Calculated Electronic Properties of a Representative Chromone Derivative (Chromone-3-Carboxylic Acid)
| Computational Method | Parameter | Calculated Value | Significance | Reference |
| DFT/B3LYP/6-311++G(d,p) | HOMO Energy | -6.80 eV | Indicates electron-donating capability. | nih.gov |
| DFT/B3LYP/6-311++G(d,p) | LUMO Energy | -2.42 eV | Indicates electron-accepting capability. | nih.gov |
| DFT/B3LYP/6-311++G(d,p) | HOMO-LUMO Gap | 4.38 eV | Reflects chemical reactivity and kinetic stability. | nih.gov |
Thermodynamic and Kinetic Analyses of Biological Reactions
While molecular docking predicts how a ligand might bind, a deeper understanding of the binding event requires thermodynamic and kinetic analyses. These computational studies quantify the forces driving the interaction and the rates at which the binding and unbinding occur, providing a more complete picture of a ligand's biological profile.
Thermodynamic analysis focuses on the energy changes associated with ligand binding at equilibrium. The key parameters are:
Enthalpy of Binding (ΔH): Reflects the change in heat upon binding. A negative enthalpy indicates that the formation of specific, direct interactions like hydrogen bonds and van der Waals contacts is favorable. nih.gov
Entropy of Binding (ΔS): Represents the change in randomness or disorder. This term is heavily influenced by solvation effects, as the displacement of ordered water molecules from the protein's binding site upon ligand binding can provide a favorable entropic contribution. nih.govnih.gov
Computational methods can estimate these values, helping to determine whether a ligand's affinity is driven by specific interactions (enthalpy-driven) or by the hydrophobic effect (entropy-driven). This distinction is critical for lead optimization. nih.gov For chromone ligands, the role of water molecules in mediating protein-ligand interactions and affecting the thermodynamics of binding has been highlighted as a critical factor to consider in computational models. researchgate.net
Kinetic analysis examines the rates of the biological reaction, specifically the association rate (kon) and the dissociation rate (koff) of the ligand-receptor complex. These parameters determine the ligand's residence time on its target, which can be more predictive of in vivo efficacy than binding affinity alone. rsc.org A long residence time (slow koff) can lead to a sustained biological effect. Computational approaches can be used to quantify these kinetic parameters, offering insights that are difficult to obtain experimentally. rsc.org
Although specific thermodynamic and kinetic studies for this compound's biological reactions are not widely published, these computational tools are fully applicable. Methods like Molecular Dynamics (MD) simulations coupled with free energy calculations (e.g., MM/PBSA) can be used to model the compound's interaction with a target protein over time, yielding valuable data on the stability, thermodynamics, and kinetics of the binding event. acs.orgchemrxiv.org
In Silico Screening and Virtual Library Design for Novel Derivatives
In silico screening and the design of virtual libraries are powerful computational strategies to explore a vast chemical space efficiently and identify novel molecules with desired properties. acs.org These approaches are particularly valuable when starting from a known active scaffold like this compound.
Virtual Library Design is the process of computationally generating a large collection of molecules that are structurally related to a parent compound. Starting with the this compound core, a virtual library can be created by systematically adding or modifying functional groups at various positions on the molecule. This allows for the exploration of how different substituents affect the molecule's properties without the immediate need for costly and time-consuming chemical synthesis. For example, a virtual combinatorial library of coumarin derivatives containing 67,949 analogues was generated to search for novel inhibitors of monoamine oxidase B (MAO-B).
In Silico Screening , also known as virtual screening, involves using computational methods to rapidly assess a large library of compounds. This is often done using high-throughput molecular docking, where every compound in the virtual library is docked against a specific biological target. mdpi.com The results are used to prioritize a smaller, more manageable number of compounds for actual synthesis and experimental testing. This approach dramatically accelerates the hit-to-lead process in drug discovery. For example, a virtual screening of 400,000 coumarin derivatives from the PubChem database was performed to identify novel acetylcholinesterase inhibitors for Alzheimer's disease. nih.govresearchgate.net
The process for this compound would typically involve:
Defining the this compound scaffold as the core structure.
Identifying positions on the scaffold where chemical modifications are synthetically feasible.
Enumerating a virtual library by attaching a wide range of chemical building blocks (R-groups) to these positions.
Screening the library against a protein target using molecular docking and scoring.
Filtering the results based on predicted binding affinity, drug-likeness (e.g., ADMET properties), and other relevant parameters to select the most promising candidates for further investigation. nih.gov
This strategy allows for the rational design of novel this compound derivatives with potentially improved potency, selectivity, or pharmacokinetic properties.
Table 3: Illustrative Design of a Virtual Library Based on the this compound Scaffold
| Scaffold Position for Substitution | Example R-Group 1 | Example R-Group 2 | Example R-Group 3 | Example R-Group 4 |
| Position 3 | -H | -CH₃ | -CH₂OH | -COOH |
| Position 4 | -H | -OH | =O (ketone) | -NH₂ |
| Position 6 | -H | -F | -Cl | -OH |
| Position 7 | -H | -F | -Cl | -OH |
Advanced Analytical Techniques for Research on 8 Methoxychroman 2 One
Spectroscopic Characterization and Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, IR, Mass Spectrometry)
Spectroscopic methods are fundamental to confirming the identity and structure of 8-Methoxychroman-2-one. Each technique provides unique insights into the molecule's atomic and functional group composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy NMR spectroscopy is a powerful tool for detailing the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR spectra provide characteristic signals for the aromatic protons, the methoxy (B1213986) group, and the lactone structure.
¹H-NMR: The proton NMR spectrum reveals the chemical environment of each hydrogen atom. The aromatic protons on the benzene (B151609) ring, the protons on the pyrone ring, and the protons of the methoxy group each exhibit distinct chemical shifts and coupling patterns.
¹³C-NMR: The carbon-13 NMR spectrum identifies all unique carbon atoms in the molecule, including the carbonyl carbon of the lactone, the carbons of the aromatic ring, and the methoxy carbon. While detailed experimental data is sparse, published data for related coumarin (B35378) structures provides a reference for expected chemical shifts nih.gov.
Infrared (IR) Spectroscopy IR spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavenumbers. The spectrum is characterized by several key absorption bands. The lactone carbonyl (C=O) group shows a strong absorption typically in the range of 1700-1750 cm⁻¹. libretexts.org Another significant peak corresponds to the C-O-C stretching of the ether linkage, which is generally observed between 1060-1150 cm⁻¹. docbrown.info Aromatic C=C stretching vibrations also appear in the fingerprint region of the spectrum. wpmucdn.com
| Functional Group | Characteristic Absorption (cm⁻¹) | Vibration Type |
|---|---|---|
| Lactone C=O | ~1700-1750 | Stretch |
| Aromatic C=C | ~1450-1600 | Stretch |
| Ether C-O-C | ~1060-1150 | Stretch |
Mass Spectrometry (MS) Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. For this compound (C₁₀H₈O₃), the expected molecular weight is approximately 176.17 g/mol . nih.gov In Gas Chromatography-Mass Spectrometry (GC-MS), the compound would exhibit a molecular ion peak (M⁺) at m/z 176. nih.gov Further fragmentation provides structural clues. MS/MS analysis of the protonated molecule ([M+H]⁺) at m/z 177 reveals characteristic daughter ions resulting from the loss of small molecules like CO or CH₃. nih.gov
| Technique | Parameter | Value |
|---|---|---|
| GC-MS | Molecular Ion Peak (m/z) | 176 |
| 2nd Highest Peak (m/z) | 51 | |
| 3rd Highest Peak (m/z) | 105 | |
| MS-MS | Precursor Ion ([M+H]⁺) | 177.0546 |
| Major Fragment 1 (m/z) | 133.1 | |
| Major Fragment 2 (m/z) | 162.0 |
Chromatographic Methods for Purity Assessment and Quantitative Analysis (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for separating this compound from complex mixtures, assessing its purity, and performing quantitative analysis.
High-Performance Liquid Chromatography (HPLC) HPLC is a primary method for the analysis of coumarin derivatives. researchgate.net For this compound, a reversed-phase HPLC method is typically employed for purity assessment. nih.gov This involves using a nonpolar stationary phase, such as a C18 column, and a polar mobile phase. nih.govmdpi.com A gradient elution system, commonly using a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol, allows for the effective separation of the compound from impurities. researchgate.netmdpi.com Detection is usually performed with a UV-Vis detector, as the chromophore of the coumarin scaffold absorbs strongly in the UV region. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both qualitative and quantitative analysis. mdpi.com The compound is first vaporized and separated on a GC column based on its boiling point and interactions with the stationary phase. The separated compound then enters the mass spectrometer, where it is ionized and fragmented, providing a unique mass spectrum that confirms its identity. nih.gov This technique is highly sensitive and specific, making it suitable for detecting trace amounts of this compound and any volatile impurities. nih.gov
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline sample. anton-paar.com While specific crystallographic data for this compound is not widely published, the application of this technique would provide unambiguous information about its molecular structure.
The analysis of a suitable single crystal of this compound would yield critical data, including:
Molecular Geometry: Precise bond lengths, bond angles, and torsion angles, confirming the connectivity established by spectroscopy.
Conformation: The exact conformation of the chroman-2-one ring system, including its planarity or any distortions.
Crystal Packing: Information on how individual molecules are arranged in the crystal lattice, including intermolecular interactions such as hydrogen bonds or π-π stacking, which influence the material's physical properties.
For related chromanone structures, X-ray diffraction has revealed details such as the adoption of slightly distorted envelope or sofa conformations for the pyran ring and has quantified the dihedral angles between different ring systems within the molecule. nih.gov A similar analysis of this compound would provide the ultimate confirmation of its solid-state structure. anton-paar.com
Emerging Research Frontiers and Future Perspectives for 8 Methoxychroman 2 One
Development of 8-Methoxychroman-2-one as Molecular Probes for Biological Systems
The development of molecular probes is a cornerstone of modern chemical biology, enabling the visualization and study of complex biological processes in real-time. The inherent structural characteristics of the chromen-2-one (coumarin) core suggest that this compound could be a valuable scaffold for designing such probes.
Coumarin (B35378) derivatives are well-known for their fluorescent properties, a key feature for many molecular probes. ontosight.ai These compounds often exhibit fluorescence under ultraviolet light, which can be modulated by their substitution pattern and interaction with biological targets. ontosight.ai The history of probe development shows that simple chemical structures can be adapted for highly specific biological detection. For instance, boronate-based probes were developed from amine-protecting groups into sophisticated tools for detecting reactive oxygen species like hydrogen peroxide. frontiersin.org
The potential development of this compound as a molecular probe would likely follow a structured path:
Characterization of Intrinsic Properties: The first step involves a thorough analysis of the photophysical properties of this compound, including its absorption and emission spectra, quantum yield, and photostability.
Rational Design and Synthesis: Based on its core properties, the molecule could be chemically modified to create a library of probes. Synthetic strategies might involve adding specific functional groups that act as "cages" or reactive moieties. These additions would be designed to interact with a specific analyte or enzyme, leading to a change in the fluorescence signal upon binding or reaction. frontiersin.org
Targeted Probes: A significant frontier is the creation of probes targeted to specific cellular compartments or proteins. This often involves conjugating the core fluorophore (in this case, a derivative of this compound) to a ligand with high affinity for the target, such as a peptide or a small-molecule inhibitor. beilstein-journals.org For example, probes have been successfully designed to target Hsp90 in tumors by attaching a biotinylated derivative to a known Hsp90 inhibitor. beilstein-journals.org
The table below outlines potential probe designs based on the this compound scaffold.
| Probe Type | Design Principle | Potential Application |
| Turn-On Probe | A quenching group is attached to the scaffold, which is removed upon interaction with a specific analyte (e.g., an enzyme or a metal ion), restoring fluorescence. | Detecting enzymatic activity or specific ion concentrations within cells. |
| Ratiometric Probe | The probe is designed to have two distinct emission wavelengths that change in intensity relative to each other upon binding to a target, allowing for more quantitative measurements. | Measuring changes in the cellular microenvironment, such as pH or polarity. |
| Affinity Probe | The scaffold is linked to a molecule with a high affinity for a specific biological target (e.g., a receptor or enzyme), often including a tag like biotin (B1667282) for subsequent isolation and identification. | Visualizing the localization of proteins within a cell and identifying binding partners. beilstein-journals.org |
Investigation of Cross-Reactivity and Polypharmacology
Polypharmacology, the ability of a single compound to interact with multiple biological targets, is an increasingly important concept in drug discovery. While sometimes a source of unwanted side effects (cross-reactivity), it can also be harnessed for therapeutic benefit, particularly in complex multifactorial diseases like cancer. Given the broad range of biological activities reported for structurally related chromanone and coumarin derivatives, it is highly probable that this compound possesses polypharmacological properties.
Compounds similar to this compound have demonstrated effects across various biological domains, suggesting interactions with multiple molecular pathways. smolecule.com For example, 6-Methoxychroman-2-one has shown anticancer, anti-inflammatory, and antioxidant activities, which are attributed to its ability to modulate signaling pathways like NF-kB and MAPK and to scavenge free radicals. Similarly, 8-Hydroxy-7-methoxycoumarin exhibits cytotoxic effects against cancer cells, inhibits pro-inflammatory enzymes, and possesses antioxidant properties. smolecule.com
Investigating the polypharmacology of this compound would involve a systematic screening process against a wide array of biological targets. Modern approaches include:
In Silico Profiling: Computational methods can predict potential binding targets for this compound by comparing its structure against databases of known pharmacologically active compounds and their targets.
High-Throughput Screening (HTS): The compound can be tested against large panels of recombinant enzymes and receptors to empirically identify its biological targets.
The table below summarizes the known activities of compounds structurally related to this compound, illustrating the potential for polypharmacology.
| Compound | Reported Biological Activities | Potential Molecular Targets/Pathways |
| 6-Methoxychroman-2-one | Anticancer, Anti-inflammatory, Antioxidant | NF-kB signaling, MAPK signaling, Free radicals |
| 8-Hydroxy-7-methoxycoumarin smolecule.com | Anticancer, Anti-inflammatory, Antioxidant, Neuroprotective | Pro-inflammatory cytokines (iNOS, COX-2), Apoptosis pathways |
| Sakuranetin (a methoxychromanone) smolecule.com | Antioxidant, Antimicrobial, Anti-inflammatory, Anticancer | Adenosine Receptor A2b, Cytochrome P450 enzymes, Protein kinases |
| 7-Methoxycoumarin thegoodscentscompany.com | Hepatoprotective, Anticancer, Antigenotoxic | Various enzymes and signaling pathways |
Advanced Approaches for Mechanism-of-Action Elucidation
Determining the precise mechanism of action (MoA) is critical for advancing any compound from a preliminary hit to a validated chemical tool or therapeutic lead. For this compound, a multi-pronged approach utilizing advanced methodologies would be necessary to unravel how it exerts its biological effects.
Traditional methods often rely on observing the final outcome of a biological process. However, advanced approaches aim to directly identify the molecular interactions and pathway modulations at the heart of the compound's activity. dalalinstitute.com
Key advanced methods applicable to this compound include:
Product Identification and Intermediate Trapping: This involves detailed analysis of all by-products formed during a reaction to ensure the proposed mechanism is consistent. dalalinstitute.com In cases where a reactive intermediate is formed, it can be "trapped" by adding a specific agent that reacts with it to form a stable, detectable product. dalalinstitute.com For instance, if this compound's metabolism were being studied, trapping experiments could identify short-lived metabolic intermediates.
Isotopic Labeling: This powerful technique involves replacing specific atoms in the this compound molecule with their isotopes (e.g., ¹³C or ¹⁸O). By tracking the position of the isotope in the final products, the exact bond-breaking and bond-forming events can be determined, providing unambiguous evidence for a specific reaction pathway. dalalinstitute.com
Stereochemical Analysis: If a reaction involves chiral centers, analyzing the stereochemistry of the products can provide deep insight into the mechanism. For example, whether a reaction proceeds with retention or inversion of stereochemistry can distinguish between different types of nucleophilic substitution pathways (e.g., SN1 vs. SN2). dalalinstitute.com
Affinity-Based Target Identification: This involves synthesizing a derivative of this compound that incorporates a reactive group (for covalent binding) and an enrichment tag (like biotin). This probe is introduced to cells or cell lysates, where it binds to its protein targets. The tagged proteins can then be pulled down and identified using mass spectrometry, providing a direct readout of the compound's binding partners.
The table below outlines these advanced methods and their specific application in elucidating the MoA of this compound.
| Method | Description | Application to this compound |
| Intermediate Trapping | Using a reactive agent to capture and identify short-lived intermediates in a reaction pathway. dalalinstitute.com | Identifying metabolic intermediates or reactive species generated during its interaction with cellular components. |
| Isotopic Labeling | Replacing atoms with their isotopes (e.g., ¹⁸O) to trace their path through a reaction. dalalinstitute.com | Confirming the site of enzymatic action, for example, by determining which oxygen atom is involved in hydrolysis. |
| Stereochemical Analysis | Studying the 3D arrangement of atoms in reactants and products to infer the reaction mechanism. dalalinstitute.com | If a chiral derivative of this compound is synthesized, this could elucidate enzyme binding and reaction stereospecificity. |
| Affinity-Based Proteomics | Using a tagged and reactive version of the compound to isolate and identify its protein binding partners from a complex biological sample. | Directly identifying the primary protein targets of this compound within the cell. |
Q & A
Q. How can researchers reconcile discrepancies between X-ray crystallography and solution-state NMR data for this compound’s conformation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
